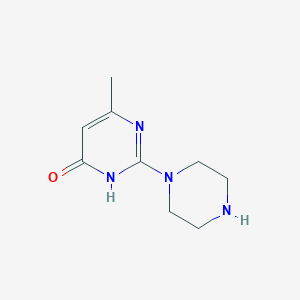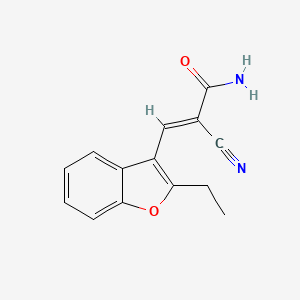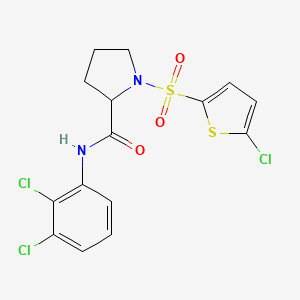
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that contains both a pyrimidine ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antiviral, anticancer, and antimicrobial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves a nucleophilic substitution reaction. One common method starts with 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which undergoes nucleophilic substitution with various sulfonyl chlorides . The reaction conditions often involve the use of solvents such as chloroform and bases like potassium carbonate at room temperature .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine or piperazine rings.
Cyclization: This reaction can form additional rings, potentially leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonyl Chlorides: For nucleophilic substitution.
Thionyl Chloride: For oxidation reactions.
Cyclopentylamine: For nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sulfonyl chlorides can yield various sulfonamide derivatives .
科学的研究の応用
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Cancer Research: It has shown antiproliferative activity against various human cancer cell lines.
Antimicrobial Research: It is evaluated for its antimicrobial activity against different pathogens.
作用機序
The mechanism of action of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one involves several molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: It reduces the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Inflammatory Pathway: It inhibits the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells.
類似化合物との比較
Similar Compounds
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound is similar in structure and has shown antiproliferative activity against cancer cell lines.
6-(Methoxymethyl)-2-(1-piperazinyl)-4(1H)-pyrimidinone: Another similar compound with potential pharmacological properties.
Uniqueness
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of a pyrimidine ring and a piperazine ring, which contributes to its diverse pharmacological activities. Its ability to inhibit multiple pathways, such as ER stress and NF-kB inflammatory pathways, makes it a promising candidate for further research in neuroprotection and anti-inflammatory applications .
特性
IUPAC Name |
4-methyl-2-piperazin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(14)12-9(11-7)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVWOFXKXDEEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2,4-Difluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2748505.png)
![2-Chloro-6-(difluoromethoxy)benzo[d]thiazole](/img/structure/B2748506.png)



![2-{[(4-methylphenyl)amino]methyl}-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2748515.png)


![1-methyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}-1,2-dihydropyrazin-2-one](/img/structure/B2748520.png)
![4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2748522.png)

![N-{[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2748525.png)
![N-(2-cyanophenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2748527.png)

